molecular formula C6HBrF4 B075777 1-Bromo-2,3,5,6-tetrafluorobenzene CAS No. 1559-88-2

1-Bromo-2,3,5,6-tetrafluorobenzene

Cat. No. B075777
CAS RN: 1559-88-2
M. Wt: 228.97 g/mol
InChI Key: YHAFCGSUIAFUCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 1-Bromo-2,3,5,6-tetrafluorobenzene and similar compounds involves aromatic nucleophilic substitution reactions. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized via aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, leading to various derivatives after oxidation and methylation (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of related fluorobenzene compounds has been extensively studied, revealing insights into the geometric configuration influenced by fluorine substitutions. For example, the structure of 1,2,4,5-tetrafluorobenzene was determined by gas-phase electron diffraction and ab initio calculations, showing minimal deviation from D6h symmetry and equal C–C bond lengths, indicating the profound influence of fluorine on maintaining structural integrity and symmetry (Schei, Almenningen, & Almlöf, 1984).

Scientific Research Applications

  • Polymer Synthesis and Application in LEDs : Gan et al. (2001) discussed the synthesis of a polymer, poly(2,3,5,6-tetrafluorophenylenevinylene), using a precursor route that involved 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene. The polymer demonstrated excellent photoluminescence, making it a promising material for green-blue LEDs (Gan et al., 2001).

  • Nitration of Polyfluoro-benzenes : Coe et al. (1966) investigated the nitration of various polyfluoro-benzenes, including 1-bromo-2,3,4,5-tetrafluorobenzene, to create mononitro-compounds. This process is important in the synthesis of compounds with specific substitution patterns (Coe et al., 1966).

  • Synthesis of Polyfluorinated Organic Compounds : Sapegin and Krasavin (2018) reviewed the use of 1,4-diiodo-2,3,5,6-tetrafluorobenzene, a closely related compound, in the synthesis of polyfluorinated organic compounds. The review highlights a lack of reliable methodologies for selective chemical transformations of this compound (Sapegin & Krasavin, 2018).

  • Organic Synthesis and Catalysis : Agou et al. (2015) explored the ring expansion of 1-bromo-2,3,4,5-tetraethylalumole to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrating a novel organic synthesis process that could have implications for the development of new catalysts and reaction pathways (Agou et al., 2015).

  • Triazine Synthesis : Ghorbani-Vaghei et al. (2015) used N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide for the solvent-free synthesis of triazines, a class of nitrogen-containing heterocycles. This study demonstrates the utility of brominated compounds in facilitating organic syntheses under environmentally friendly conditions (Ghorbani-Vaghei et al., 2015).

  • Rhodium-catalyzed Substitution Reactions : Arisawa et al. (2008) conducted a study on the rhodium-catalyzed substitution reaction of aryl fluorides with disulfides, where compounds like 1,4-diarylthio-2,3,5,6-tetrafluorobenzene were synthesized. This research is significant for understanding the reactions of polyfluorobenzenes in the presence of catalysts (Arisawa et al., 2008).

properties

IUPAC Name

3-bromo-1,2,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAFCGSUIAFUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165987
Record name 1-Bromo-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3,5,6-tetrafluorobenzene

CAS RN

1559-88-2
Record name 3-Bromo-1,2,4,5-tetrafluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,3,5,6-tetrafluorobenzene
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Record name 1-Bromo-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,3,5,6-tetrafluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
GB Deacon, DG Vince - Australian Journal of Chemistry, 1975 - CSIRO Publishing
Reaction of bromobis(polyfluorophenyl)thallium(III) compounds, R2TlBr (R = C6F5, p-HC6F4, m-HC6F4 or 3,5-H2C6F3) and (C6F5)2TlOH, with copper powder in boiling 1,4-dioxan (…
Number of citations: 25 www.publish.csiro.au
VE Platonov, PV Nikulshin, AM Maximov - Journal" Fluorine Notes, 2010 - notes.fluorine1.ru
It is well known that chloropentafluorobenzene (1) is formed (with yield 20%), along with hexafluorobenzene (21%), and polychlorofluorobenzenes, when hexachlorobenzene is heated …
Number of citations: 4 notes.fluorine1.ru
E Bosch, NP Bowling - Crystal Growth & Design, 2019 - ACS Publications
The role of cooperative nonconventional hydrogen bonding and halogen bonding in the formation of supramolecular polymers is explored. In particular, the cocrystallization of 1-bromo-…
Number of citations: 10 pubs.acs.org
D Mesto, Y Dai, CN Dibenedetto… - European Journal of …, 2023 - Wiley Online Library
In this work, the synthesis and characterization of two new trityl radicals bearing two p‐brominated positions, i. e. the 2,2′‐((perchlorophenyl)methylene)bis(1,3,5‐tribromobenzene) …
E Bosch, NP Bowling, J Darko - Crystal Growth & Design, 2015 - ACS Publications
The role of phenyl C–H···N interactions in crystal engineering is explored with a variety of fluorinated phenyl-containing compounds. In particular, we show that this interaction can guide …
Number of citations: 39 pubs.acs.org
AM Maksimov, VE Platonov - Fluorine notes, 1999 - notes.fluorine1.ru
Recently polyfluoroarenethiols have attracted more and more attention for diverse conversions with the purpose to synthesize a wide range of various derivatives of polyfluoroaromatic …
Number of citations: 17 notes.fluorine1.ru
SA Johnson, CW Huff, F Mustafa… - Journal of the American …, 2008 - ACS Publications
The reaction of (PEt 3 ) 2 Ni(η 2 -C 14 H 10 ), a source of the reactive Ni(PEt 3 ) 2 moiety, with 1,2,4,5-F 4 C 6 H 2 yields a mixture of three C−F bond activation products that include the …
Number of citations: 122 pubs.acs.org
T Sakai, H Torii - Chemistry–An Asian Journal, 2023 - Wiley Online Library
Elucidating how the halogen‐bonding ability and strength are controlled by the substituent effect and how this control depends on halogen atom will be essential for finely‐tuned design …
Number of citations: 1 onlinelibrary.wiley.com
S Komatsu, Y Sakamoto, T Suzuki, S Tokito - Journal of Solid State …, 2002 - Elsevier
Perfluoro-1,3,5-tris(p-quaterphenyl)benzene (PF-13Y) and perfluoro-1,3,5-tris(p-quinquephenyl)benzene (PF-16Y) have been synthesized and characterized. They showed higher …
Number of citations: 15 www.sciencedirect.com
PV Nikul'shin, AM Maksimov… - Journal" Fluorine Notes, 2016 - notes.fluorine1.ru
Using the reactions of the polyfluoroarenethiols with PBr5 and Br2 at 150-240 C in ampules and with Br2 in a flow system at 350-650 C, there were made the substitute reactions of thiol …
Number of citations: 3 notes.fluorine1.ru

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